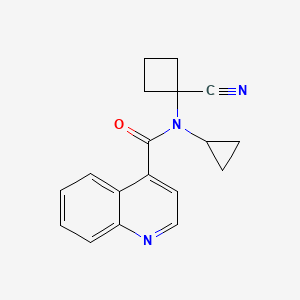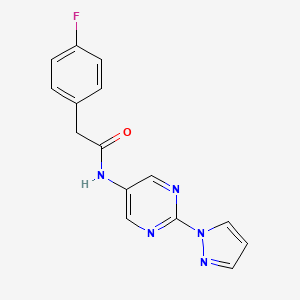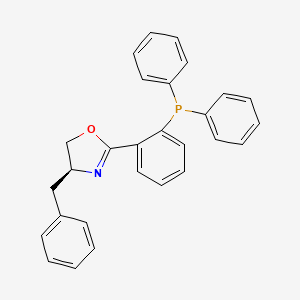
(S)-4-苄基-2-(2-(二苯基膦基)苯基)-4,5-二氢恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound features a unique structure that combines a phosphine group with an oxazoline ring, making it highly effective in various catalytic processes. Its chiral nature allows it to induce enantioselectivity in reactions, which is crucial for producing optically pure compounds in pharmaceuticals and fine chemicals.
科学研究应用
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用机制
Target of Action
Compounds with similar structures, such as diphosphines, are known to act as ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone, and are usually chelating .
Mode of Action
It’s worth noting that diphosphines, which share structural similarities with this compound, are often used as bidentate ligands in catalysis . They can bind to a metal atom at two points, forming a five-membered ring, which can result in different coordination geometries and catalytic behavior .
Biochemical Pathways
Similar compounds have been used to prepare sulfide-capped triruthenium hydrido clusters, which are employed as catalysts for asymmetric hydrogenation of tiglic acid .
Pharmacokinetics
The compound’s thermal and morphological stability is improved due to the substitution with electron-withdrawing diphenylphosphine oxide (dppo) moieties .
Result of Action
Similar compounds have been used in the preparation of catalysts for asymmetric hydrogenation .
Action Environment
The compound’s thermal and morphological stability is improved due to the substitution with electron-withdrawing dppo moieties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions. This step often requires the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced through a nucleophilic substitution reaction. This involves reacting the oxazoline intermediate with a diphenylphosphine reagent, such as chlorodiphenylphosphine, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile, reacting with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Amines
Substitution: Alkylated or acylated derivatives
相似化合物的比较
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A diphosphine ligand with a similar structure but lacking the oxazoline ring.
Xantphos: Another diphosphine ligand with a larger bite angle, used in similar catalytic applications.
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
Uniqueness
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is unique due to its combination of a chiral oxazoline ring and a diphenylphosphine group. This dual functionality allows it to induce high levels of enantioselectivity in catalytic reactions, making it highly valuable in the synthesis of optically pure compounds. Its structure also provides flexibility in coordination, enabling it to form stable complexes with various metal centers.
属性
IUPAC Name |
[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBZZCPBWBSKT-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B2477971.png)
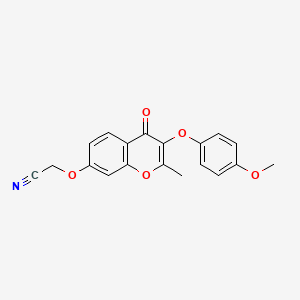
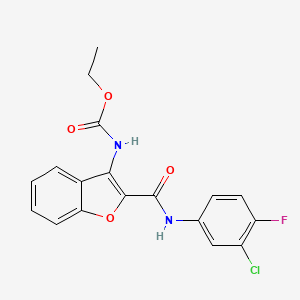
![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)
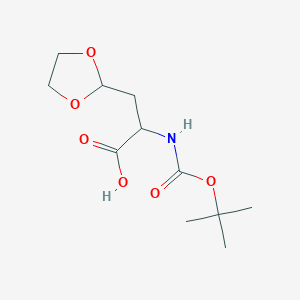
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2477978.png)
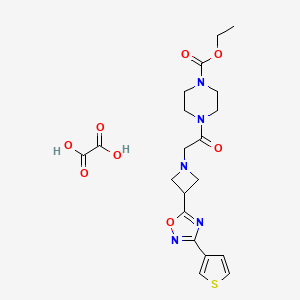
![N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2477980.png)
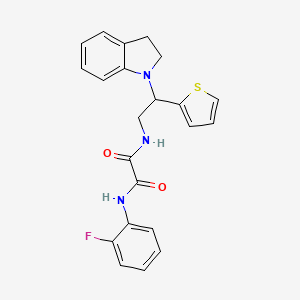
![4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine](/img/structure/B2477985.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)
![N-(2,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2477987.png)
